4-Chloro-3H-furo[3,4-c]pyridine-1-one
Description
4-Chloro-3H-furo[3,4-c]pyridine-1-one is a heterocyclic compound featuring a fused furopyridine core with a chlorine substituent at the 4-position. The chlorine atom likely enhances electrophilic substitution reactivity and influences intermolecular interactions, such as hydrogen bonding or halogen-based pharmacophore effects.
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
4-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-5-3-11-7(10)4(5)1-2-9-6/h1-2H,3H2 |
InChI Key |
LHWNUJZSGCIZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2Cl)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 4-Chloro-3H-furo[3,4-c]pyridine-1-one with three related compounds derived from the evidence:
Preparation Methods
Jones Oxidation of Pyrido-Dioxane Intermediates
The foundational route to 4-Chloro-3H-furo[3,4-c]pyridine-1-one involves the oxidation of 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido[4,3-e]-1,3-dioxane precursors using Jones reagent (CrO₃/H₂SO₄/H₂O). Under nitrogen atmosphere in dry THF, ketone intermediates form via controlled addition of oxidizing agent until complete consumption of starting material (monitored by TLC Rf = 0.8 in dichloromethane:methanol 10:1). Post-oxidation workup includes isopropanol quenching, iced water precipitation, and sequential methanol recrystallization yielding 1.7 g plate-like crystals per 2.16 g starting material (78.7% yield).
Tosylation-Cyclization Sequence
Critical to ring formation is the SN2 displacement facilitated by tosylation of 4-hydroxymethyl intermediates. Protection with acetonide groups precedes tosyl chloride activation in CH₂Cl₂/pyridine (70% yield), followed by base-mediated cyclization in methanol (90% yield). Chiral HPLC analysis confirms enantiomeric ratios identical to starting materials, enabling asymmetric synthesis of non-racemic products.
Table 1: Optimization of Cyclization Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Tosylation | TsCl, Py/CH₂Cl₂ | 0–5 | 2 | 70 | 92 |
| Deprotection | HCl/MeOH | 25 | 1 | 100 | 98 |
| Cyclization | KOtBu/THF | 65 | 4 | 90 | 99.5 |
Microwave-Assisted Multi-Component Synthesis
Four-Component Condensation
Modern approaches adapt J-stage protocols using equimolar 4-chlorobenzaldehyde, methyl ketones, cyanothioacetamide, and excess ammonium acetate in n-butanol. Microwave irradiation (150°C, 20 min) facilitates consecutive Knoevenagel-Michael-cyclocondensation steps, producing 3-cyano-2-pyridinthione intermediates. ¹H NMR analysis confirms regioselectivity via characteristic singlets at δ 6.88 ppm (pyridine CH) and δ 161.8 ppm (thiocarbonyl).
Chlorination and Lactonization
Subsequent treatment with POCl₃ at reflux introduces the 4-chloro substituent (85% yield), followed by acidic hydrolysis (HCl/EtOH, 12 h) inducing lactonization to the target furopyridinone. Comparative studies show microwave methods reduce reaction times from 48 h to <6 h versus conventional heating.
Table 2: Multi-Component Reaction Optimization
| Parameter | Conventional | Microwave | Improvement (%) |
|---|---|---|---|
| Reaction Time | 48 h | 6 h | 87.5 |
| Overall Yield | 62% | 78% | 25.8 |
| Purity (HPLC) | 91% | 97% | 6.6 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The classical oxidation-cyclization method remains superior for large-scale production (batch sizes >100 g) despite its 6-step sequence. Microwave-assisted routes offer rapid access (<1 day) but require specialized equipment. GBB-derived approaches show promise for library synthesis but necessitate post-modification steps.
Purity and Stereochemical Control
Chiral HPLC analysis reveals oxidation methods preserve enantiomeric excess (98–99% ee) when using [1S]-N,B-Enantride® reducing agents. Racemization occurs in multi-component routes unless chiral auxiliaries are introduced during cyclocondensation.
Advanced Characterization Data
Q & A
Q. Table 1: Key Spectral Peaks for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR | δ 8.21 (s, 1H, pyridine-H) | |
| IR | 1715 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |
| ESI-MS | m/z 183.0 [M+H]⁺ |
Q. Table 2: Reactivity Comparison of Halogenated Analogs
| Substituent | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| Cl | Suzuki Coupling | 65 | Dechlorinated |
| Br | Ullmann Coupling | 72 | Homocoupling |
| F | SNAr | 38 | Hydrolyzed |
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